molecular formula C28H40O9 B12403732 Glaucoside A

Glaucoside A

Katalognummer: B12403732
Molekulargewicht: 520.6 g/mol
InChI-Schlüssel: VBSDZUADEVYQKN-YEAUGEPOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Glaucoside A is a pregnane glycoside, a type of steroid glycoside, which can be isolated from the roots of Cynanchum atratum . It is known for its unique structure and potential biological activities, making it a subject of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Glaucoside A involves the glycosylation of glaucogenin A with β-D-oleandropyranoside . The reaction typically requires an acid catalyst to facilitate the formation of the glycosidic bond. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the extraction from natural sources, such as the roots of Cynanchum atratum, followed by purification processes. Alternatively, large-scale synthesis can be achieved through optimized glycosylation reactions using biocatalysts or chemical catalysts to enhance efficiency and yield .

Analyse Chemischer Reaktionen

Types of Reactions

Glaucoside A can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Wirkmechanismus

The mechanism of action of Glaucoside A involves its interaction with specific molecular targets and pathways. It can modulate cellular processes by binding to receptors or enzymes, leading to changes in cell signaling and function. For example, it may induce apoptosis in cancer cells by altering the expression of apoptotic proteins and affecting mitochondrial membrane potential .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Glaucoside A is unique due to its specific glycosylation pattern and the presence of β-D-oleandropyranoside. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .

Eigenschaften

Molekularformel

C28H40O9

Molekulargewicht

520.6 g/mol

IUPAC-Name

(4S,5R,7R,8R,13R,16S,19R,22R)-7-hydroxy-8-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one

InChI

InChI=1S/C28H40O9/c1-14-25(30)21(32-4)10-23(35-14)36-20-9-16-6-7-17-18(27(16,2)11-19(20)29)8-5-15-12-33-28(3)24(15)22(13-34-28)37-26(17)31/h6,12,14,17-25,29-30H,5,7-11,13H2,1-4H3/t14-,17-,18+,19-,20-,21-,22-,23+,24-,25-,27+,28+/m1/s1

InChI-Schlüssel

VBSDZUADEVYQKN-YEAUGEPOSA-N

Isomerische SMILES

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2CC3=CC[C@@H]4[C@@H]([C@]3(C[C@H]2O)C)CCC5=CO[C@@]6([C@H]5[C@@H](CO6)OC4=O)C)OC)O

Kanonische SMILES

CC1C(C(CC(O1)OC2CC3=CCC4C(C3(CC2O)C)CCC5=COC6(C5C(CO6)OC4=O)C)OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.